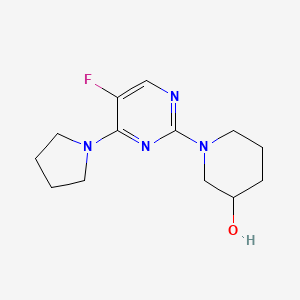

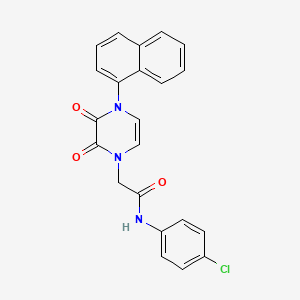

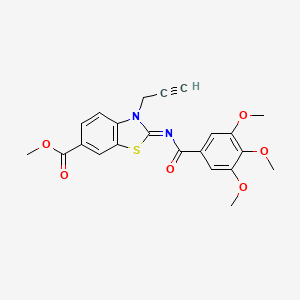

![molecular formula C15H9ClF6N2O B2879982 N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(trifluoromethyl)benzamide CAS No. 239109-95-6](/img/structure/B2879982.png)

N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(trifluoromethyl)benzamide

Descripción general

Descripción

“N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(trifluoromethyl)benzamide” is a chemical compound with potential applications in diverse scientific research due to its unique properties and structural composition. It is a derivative of trifluoromethylpyridine (TFMP), which is used as a chemical intermediate for the synthesis of several crop-protection products .

Aplicaciones Científicas De Investigación

Analytical Chemistry Application

In the field of analytical chemistry, the compound has been utilized in the study of nonaqueous capillary electrophoresis for the separation of related substances. For instance, a method was developed for the electrophoretic separation of imatinib mesylate and its related substances, demonstrating the compound's utility in enhancing analytical sensitivity and specificity in complex mixtures (Lei Ye et al., 2012).

Pharmacological Applications

Pharmacologically, derivatives of N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(trifluoromethyl)benzamide have shown promise in the treatment of epilepsy and pain through modulation of KCNQ2/Q3 potassium channels. Compounds were identified with potent activity in animal models, showcasing the therapeutic potential of this chemical class in neurological disorders (G. Amato et al., 2011).

Another significant application is in the development of histone deacetylase inhibitors, with compounds showing selective inhibition of specific HDACs, thereby blocking cancer cell proliferation and inducing apoptosis. This underscores the compound's relevance in cancer therapy research (Nancy Z. Zhou et al., 2008).

Materials Science Application

In materials science, the compound has been investigated for its role in the development of novel luminescent materials. For instance, derivatives have been synthesized with potential applications in organic electronics and bioimaging due to their luminescent properties, highlighting the versatility of this chemical scaffold in the creation of functional materials (M. Yamaji et al., 2017).

Propiedades

IUPAC Name |

N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClF6N2O/c16-11-5-8(14(17,18)19)6-23-12(11)7-24-13(25)9-3-1-2-4-10(9)15(20,21)22/h1-6H,7H2,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJKUIWDREXBGCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClF6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(trifluoromethyl)benzamide | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

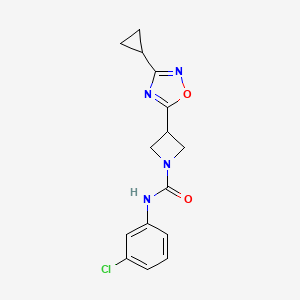

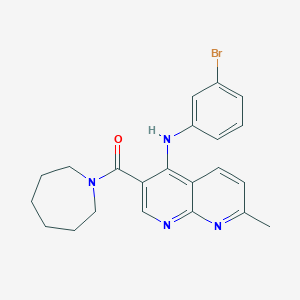

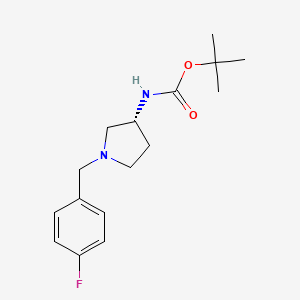

![1-{[1-(4-Methoxyphenyl)cyclopropyl]carbonyl}-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2879899.png)

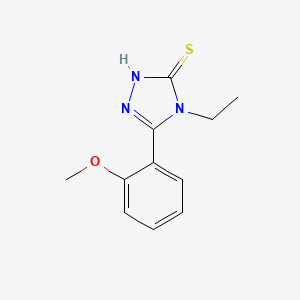

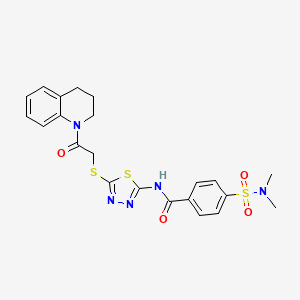

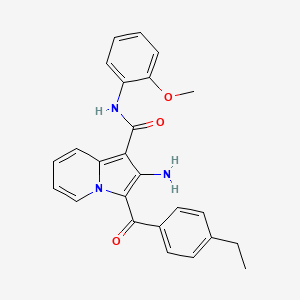

![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B2879922.png)